2-Ethyl-3-hydroxyhexanal

Catalog No.
S1931196
CAS No.
496-03-7
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-3-hydroxyhexanal

CAS Number

496-03-7

Product Name

2-Ethyl-3-hydroxyhexanal

IUPAC Name

2-ethyl-3-hydroxyhexanal

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-3-5-8(10)7(4-2)6-9/h6-8,10H,3-5H2,1-2H3

InChI Key

FMBAIQMSJGQWLF-UHFFFAOYSA-N

SMILES

CCCC(C(CC)C=O)O

Canonical SMILES

CCCC(C(CC)C=O)O

Catalysis: Synthesis of 2-Ethylhexanal

Scientific Field: Catalysis Application Summary: Utilized as a precursor in the catalytic synthesis of 2-ethylhexanal, an important industrial chemical. Methods of Application:

2-Ethyl-3-hydroxyhexanal is an organic compound with the molecular formula C8H16O2C_8H_{16}O_2. It is classified as an aldehyde due to the presence of the carbonyl group (CHO-CHO) at one end of the molecule, while the hydroxyl group (OH-OH) at the third carbon makes it a hydroxy aldehyde. The compound features a branched chain structure, which contributes to its unique chemical properties and reactivity. The systematic IUPAC name reflects its structure, indicating that it is an eight-carbon chain with an ethyl group and a hydroxyl group at specific positions.

Involving 2-ethyl-3-hydroxyhexanal include:

  • Aldol Condensation: This reaction occurs when 2-ethyl-3-hydroxyhexanal reacts with itself or other aldehydes like n-butyraldehyde. The aldol condensation can lead to the formation of larger molecules through dehydration processes, resulting in compounds like 2-ethyl-2-hexenal .
  • Tishchenko Reaction: This reaction involves the self-condensation of n-butyraldehyde in the presence of 2-ethyl-3-hydroxyhexanal, producing 2-ethyl-3-hydroxyhexyl butyrate. This reaction is catalyzed by various materials such as aluminum oxide .

Several synthetic routes have been developed for producing 2-ethyl-3-hydroxyhexanal:

  • Aldol Addition: This method involves the reaction of butanal with itself in a basic medium, where a base abstracts an alpha hydrogen from butanal, leading to the formation of an enolate that subsequently reacts with another molecule of butanal .
  • Self-condensation of n-butyraldehyde: In this method, n-butyraldehyde undergoes self-condensation followed by dehydration to yield 2-ethyl-3-hydroxyhexanal. Catalysts such as cerium-modified aluminum oxide can enhance reaction efficiency .

2-Ethyl-3-hydroxyhexanal finds applications in various fields:

  • Flavoring and Fragrance Industry: Its unique odor profile makes it a candidate for use in flavoring agents and fragrances.
  • Chemical Intermediates: It serves as a precursor for synthesizing other organic compounds, including alcohols and esters.

Studies on interaction mechanisms involving 2-ethyl-3-hydroxyhexanal primarily focus on its reactions with other aldehydes and ketones. For example, its interaction with n-butyraldehyde through Tishchenko reactions has been explored, revealing pathways for producing esters and other complex molecules .

Several compounds share structural similarities with 2-ethyl-3-hydroxyhexanal. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
ButanalC4H8OC_4H_8OA four-carbon straight-chain aldehyde
2-EthylhexanolC8H18OC_8H_{18}OA saturated alcohol with similar carbon skeleton
2-Ethyl-2-hexenalC8H14OC_8H_{14}OAn unsaturated aldehyde derived from dehydration
n-ButyraldehydeC4H8OC_4H_8OA simpler aldehyde that participates in reactions

Uniqueness of 2-Ethyl-3-Hydroxyhexanal

What sets 2-ethyl-3-hydroxyhexanal apart from these similar compounds is its unique combination of functional groups (both hydroxyl and carbonyl) and its branched structure, which influences its reactivity and potential applications in organic synthesis and industry.

The term butyraldol reflects its synthesis via the aldol condensation of butyraldehyde (butanal). The reaction involves two molecules of butanal reacting under basic conditions to form a β-hydroxy aldehyde intermediate, which is then dehydrated to yield α,β-unsaturated aldehydes. The name "butyraldol" combines butyraldehyde and aldol, highlighting its origins in this classic organic reaction.

Early studies on aldol condensation, dating back to the 19th century, laid the groundwork for its synthesis. The compound’s industrial relevance emerged in the mid-20th century as demand grew for intermediates in plasticizer production. Key milestones include its use in synthesizing 2-ethylhexanal, a precursor to bis(2-ethylhexyl) phthalate, a widely used plasticizer.

Regulatory and Industrial Significance

2-Ethyl-3-hydroxyhexanal is regulated under the following identifiers:

  • CAS Number: 496-03-7
  • EINECS Number: 207-812-6
  • PubChem CID: 10324
Regulatory IdentifierValueSource
CAS496-03-7
EINECS207-812-6
PubChem CID10324

Industrial applications focus on its role in synthesizing 2-ethylhexanal, which undergoes hydrogenation to 2-ethylhexanol or oxidation to 2-ethylhexanoic acid. These derivatives are vital in producing plasticizers, lubricants, and surfactants. The compound’s reactivity in aldol and dehydration reactions makes it a cornerstone in organic synthesis workflows.

XLogP3

1.2

Other CAS

496-03-7

Wikipedia

2-ethyl-3-hydroxyhexanal

Dates

Modify: 2024-04-14

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